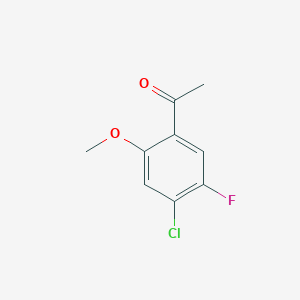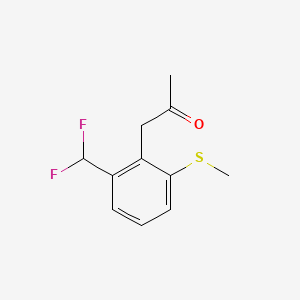
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, chlorine, and an ethyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and subsequent functional group modifications. For instance, starting from 4-ethylbenzaldehyde, the compound can be synthesized through the following steps:
Chlorination: The addition of a chlorine atom to the intermediate product using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Ketone Formation: The final step involves the formation of the ketone group through oxidation or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
- Substituted phenyl derivatives
- Alcohols or carboxylic acids depending on the reaction conditions
科学研究应用
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in proteins, altering their function.
相似化合物的比较
- 1-(3-Bromophenyl)-3-chloropropan-2-one
- 1-(4-Ethylphenyl)-3-chloropropan-2-one
- 1-(3-(Chloromethyl)-4-ethylphenyl)-3-chloropropan-2-one
Comparison: 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical transformations. The ethyl group also contributes to its unique steric and electronic properties, differentiating it from other similar compounds.
属性
分子式 |
C12H14BrClO |
|---|---|
分子量 |
289.59 g/mol |
IUPAC 名称 |
1-[3-(bromomethyl)-4-ethylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-10-4-3-9(5-11(10)7-13)6-12(15)8-14/h3-5H,2,6-8H2,1H3 |
InChI 键 |
GFVJJMLPQNADIR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)CC(=O)CCl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid](/img/structure/B14052495.png)
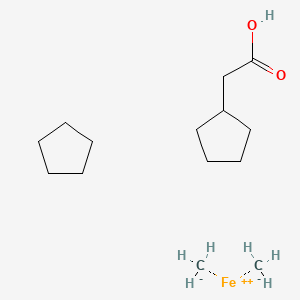
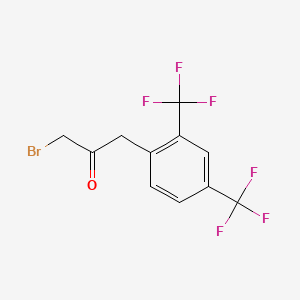

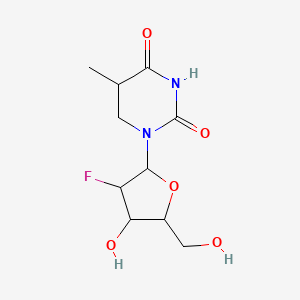
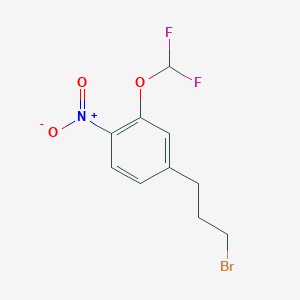
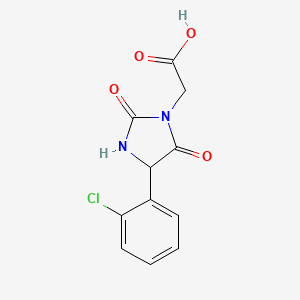

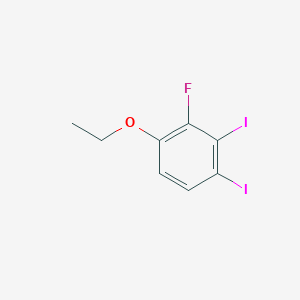

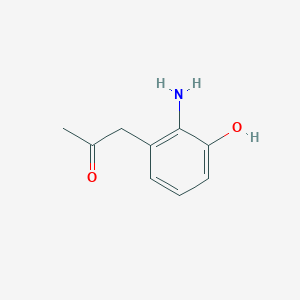
![Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate](/img/structure/B14052557.png)
